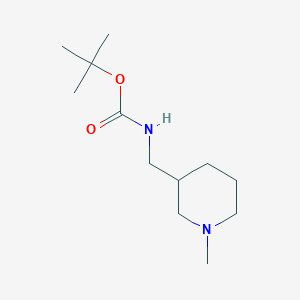![molecular formula C9H7ClIN3O2 B13329656 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13329656.png)
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 2-Methylpyrazolo[1,5-a]pyrimidine, N-chlorosuccinimide, iodine
- Conditions: Reflux in acetic acid
- Product: 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Step 3: Addition of Acetic Acid Moiety
- Reactants: 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine, bromoacetic acid
- Conditions: Reflux in acetonitrile
- Product: 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
Preparation Methods
The synthesis of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid typically involves a multi-step processThe final step involves the addition of the acetic acid moiety .
-
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
- Reactants: Methyl ketone, hydrazine hydrate
- Conditions: Reflux in ethanol
- Product: 2-Methylpyrazolo[1,5-a]pyrimidine
Chemical Reactions Analysis
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodo group to a hydrogen atom.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Biological Research: The compound is utilized in the study of biological interactions and cellular processes, particularly in the context of enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . Additionally, its unique structure allows it to bind to specific sites on proteins, modulating their activity and function.
Comparison with Similar Compounds
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and iodo substituents, resulting in different biological activities and chemical reactivity.
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the iodo substituent, leading to variations in its photophysical properties and biological interactions.
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine:
The presence of both chloro and iodo substituents in this compound imparts unique properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H7ClIN3O2 |
|---|---|
Molecular Weight |
351.53 g/mol |
IUPAC Name |
2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H7ClIN3O2/c1-4-8(11)9-12-5(3-7(15)16)2-6(10)14(9)13-4/h2H,3H2,1H3,(H,15,16) |
InChI Key |
VAAIULLJIFSPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)

![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)


![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)

![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B13329636.png)


